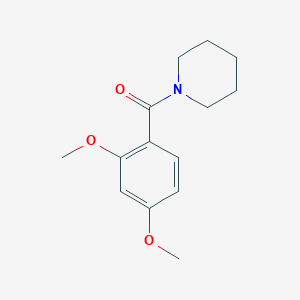![molecular formula C17H14N2O2S2 B5833615 N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as TTAC, is a synthetic compound that has been developed for its potential use in scientific research. TTAC is a member of the class of compounds known as thiazolidinediones, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of TTAC is not fully understood, but it is believed to involve the activation of a specific nuclear receptor called PPAR-gamma. This receptor is involved in the regulation of a number of physiological processes, including glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
TTAC has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TTAC can inhibit the growth of cancer cells and induce cell death. Animal studies have also shown that TTAC can reduce the growth of tumors and improve insulin sensitivity. Additionally, TTAC has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TTAC in lab experiments is its specificity. TTAC has been shown to have a high degree of selectivity for its target receptor, which can help to reduce off-target effects. Additionally, TTAC is stable and easy to handle, which makes it a useful tool for studying the biological effects of PPAR-gamma activation. One limitation of using TTAC in lab experiments is its cost. TTAC is a relatively expensive compound, which can limit its use in some research settings.
Direcciones Futuras
There are a number of potential future directions for research on TTAC. One area of interest is in the development of new cancer therapies based on TTAC and other thiazolidinedione compounds. Another potential direction is in the study of the effects of TTAC on other physiological processes, such as inflammation and cell proliferation. Additionally, there is interest in developing new synthetic methods for the production of TTAC and related compounds, which could help to reduce the cost and increase the availability of these compounds for research purposes.
Métodos De Síntesis
TTAC can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form the corresponding amide. Finally, this amide is reacted with 4-aminophenylboronic acid to form the final product, TTAC.
Aplicaciones Científicas De Investigación
TTAC has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. TTAC has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to be effective in animal models of cancer. Other potential applications of TTAC include the treatment of diabetes and the prevention of cardiovascular disease.
Propiedades
IUPAC Name |
N-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(11-14-3-1-9-22-14)18-12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRSASWRDKYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)

![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)

![1-[(4-methylphenyl)sulfonyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833577.png)
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)

![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
